Ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
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Overview
Description
Ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound with a unique structure that includes a benzyl group, a methylamino group, and a dioxopyrrolidinyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps, including the formation of the pyrrolidinyl ring and the subsequent attachment of the benzyl and methylamino groups. One common method involves the use of Friedel-Crafts acylation to introduce the acyl group, followed by a Clemmensen reduction to convert the acyl group to an alkane . The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are used for nitration, while halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzyl and methylamino groups can form hydrogen bonds and hydrophobic interactions with target molecules, while the dioxopyrrolidinyl group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{2-[benzyl(methyl)amino]ethyl}benzoate: This compound has a similar structure but with a different ester group.
Ethyl 4-(dimethylamino)benzoate: Another structurally related compound with a dimethylamino group instead of the dioxopyrrolidinyl group.
Uniqueness
Ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to the presence of the dioxopyrrolidinyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
ethyl 4-[3-[benzyl(methyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-27-21(26)16-9-11-17(12-10-16)23-19(24)13-18(20(23)25)22(2)14-15-7-5-4-6-8-15/h4-12,18H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSARICLQRSHYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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